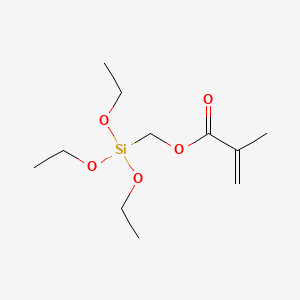

Methacryloxymethyltriethoxysilane

Beschreibung

Methacryloxymethyltriethoxysilane is an organosilicon compound with the chemical formula C11H22O5Si . It is a methacrylate-functionalized silane, which means it contains both methacrylate and silane groups. This compound is widely used in the synthesis of hybrid materials due to its ability to form strong bonds with both organic and inorganic substances .

Eigenschaften

IUPAC Name |

triethoxysilylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O5Si/c1-6-14-17(15-7-2,16-8-3)9-13-11(12)10(4)5/h4,6-9H2,1-3,5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIAQVMNAXPCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](COC(=O)C(=C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075399 | |

| Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5577-72-0 | |

| Record name | Methacryloyloxymethyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5577-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005577720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Triethoxysilyl)methyl Methacrylate (stabilized with MEHQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methacryloxymethyltriethoxysilane is typically synthesized through the reaction of methacrylic acid with triethoxysilane. The reaction is catalyzed by a base such as sodium methoxide or potassium hydroxide. The process involves the esterification of methacrylic acid with triethoxysilane, resulting in the formation of methacryloxymethyltriethoxysilane .

Industrial Production Methods: In industrial settings, the production of methacryloxymethyltriethoxysilane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis of methacryloxymethyltriethoxysilane involves cleavage of ethoxy (–OCH₂CH₃) groups to form silanol (–SiOH) intermediates. The reaction is strongly influenced by pH and temperature:

Acidic Hydrolysis (pH 4)

-

Rate constant : 14.4 h⁻¹

-

Mechanism : Protonation of the ethoxy group enhances electrophilicity, accelerating nucleophilic attack by water .

Basic Hydrolysis (pH 9)

-

Rate constant : 67.9 h⁻¹

-

Mechanism : Hydroxide ions deprotonate water, increasing nucleophilicity and reaction speed .

-

Comparison : Hydrolysis is ~4.7x faster under basic conditions than acidic .

Table 1: Hydrolysis Rate Constants for Methacryloxymethyltriethoxysilane

| Condition | Rate Constant (h⁻¹) |

|---|---|

| pH 4 | 14.4 |

| pH 9 | 67.9 |

Condensation Reactions

Silanol intermediates undergo condensation to form siloxane (–Si–O–Si–) networks. Reactivity depends on pH and steric factors:

Self-Condensation

-

Neutral conditions (pH 6.5) : No condensation observed within 12 hours, indicating stability of silanol intermediates .

-

Acidic/thermal activation : At 60°C, condensation forms incompletely condensed Tₙ(OH)ₘ structures (e.g., T₆(OH)₂, T₇(OH)) via intramolecular cyclization .

Co-Condensation with Substrates

-

Inorganic surfaces : Silanols react with hydroxylated substrates (e.g., glass, metals) to form covalent Si–O–M bonds (M = substrate) .

-

Organic monomers : Methacrylate groups participate in radical copolymerization with acrylic/methacrylic monomers, enabling hybrid organic-inorganic networks .

Comparative Reactivity Analysis

Methacryloxymethyltriethoxysilane exhibits distinct reactivity compared to structurally similar silanes:

Table 2: Hydrolysis Rate Comparison (pH 4, 25°C)

| Compound | Rate Constant (h⁻¹) |

|---|---|

| Methacryloxymethyltriethoxysilane (1b) | 14.4 |

| 3-Methacryloxypropyltrimethoxysilane (3a) | 1.6 |

| Propyltrimethoxysilane (5) | 0.3 |

Key findings :

-

The ester group’s electron-withdrawing effect enhances electrophilicity, accelerating hydrolysis 60x vs. propyltrimethoxysilane .

-

Ethoxy groups provide slower hydrolysis than methoxy analogs but better hydrolytic stability in formulations .

Stability and Practical Considerations

-

Hydrolyzate stability : Silanol solutions remain stable for <24 hours; prolonged storage leads to polymerization .

-

Catalyst selection : Formic acid (pH 3.5–4.5) optimizes hydrolysis-condensation balance without premature gelation .

-

Application-specific tuning : Co-condensation with methacrylate monomers (e.g., UDMA, BisEMA) adjusts crosslink density in polymers .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

MEMTES is characterized by its methacrylate functional group, which allows for polymerization and cross-linking, combined with ethoxy groups that facilitate bonding to inorganic surfaces. Its molecular formula is , and it has a molecular weight of 270.37 g/mol.

Surface Modification

MEMTES is widely used for modifying the surfaces of various substrates, enhancing adhesion properties in composite materials. It can create a silane layer that improves the compatibility between organic polymers and inorganic fillers or substrates.

- Adhesion Improvement : When applied to glass or metal surfaces, MEMTES enhances the adhesion of coatings and paints, making it ideal for applications in automotive and aerospace industries .

Composite Materials

In composite materials, MEMTES acts as a coupling agent that improves the interfacial bonding between hydrophilic inorganic fillers (like silica) and hydrophobic polymers. This results in enhanced mechanical properties such as tensile strength and durability.

| Application Area | Benefits |

|---|---|

| Automotive Coatings | Improved adhesion and durability |

| Aerospace Composites | Enhanced mechanical properties |

| Construction Materials | Increased water resistance and longevity |

Biocompatible Coatings

MEMTES is utilized in creating biocompatible surfaces for medical devices. Its ability to form stable bonds with biological tissues makes it suitable for applications such as:

- Tissue Engineering : MEMTES-modified surfaces promote cell adhesion and proliferation, which are crucial for tissue scaffolds .

- Drug Delivery Systems : The silane's functional groups allow for the attachment of drug molecules, enhancing the efficacy of delivery systems.

Antifouling Surfaces

Research indicates that MEMTES can be incorporated into coatings that resist biofouling, thus prolonging the lifespan of biomedical devices exposed to bodily fluids or marine environments .

Hydrogel Formation

MEMTES is employed in synthesizing hydrogels with tunable properties for various applications including:

- Wound Dressings : Hydrogels modified with MEMTES exhibit improved moisture retention and biocompatibility, making them suitable for wound care.

- Drug Release Systems : The polymeric networks formed can control drug release rates, providing sustained therapeutic effects .

Self-Assembled Monolayers (SAMs)

The ability of MEMTES to form self-assembled monolayers on surfaces allows for precise control over surface chemistry, which is beneficial in microfabrication and nanotechnology applications .

Case Study 1: Enhancing Adhesion in Composites

A study demonstrated that incorporating MEMTES into epoxy resin formulations significantly improved adhesion to glass fibers, resulting in composites with superior mechanical performance compared to those without silane treatment .

Case Study 2: Biomedical Device Coatings

In another research project, MEMTES was used to modify titanium surfaces of implants, leading to increased osteoblast adhesion and proliferation, thereby enhancing osseointegration in vivo .

Wirkmechanismus

Methacryloxymethyltriethoxysilane exerts its effects through the formation of strong covalent bonds between its methacrylate and silane groups. The methacrylate group can undergo polymerization reactions, while the silane group can form siloxane bonds with inorganic substrates. This dual functionality allows it to act as a cross-linking agent, enhancing the mechanical strength and chemical stability of the resulting materials .

Vergleich Mit ähnlichen Verbindungen

Methacryloxypropyltrimethoxysilane: Another methacrylate-functionalized silane with similar properties but different alkoxy groups.

Vinyltriethoxysilane: Contains a vinyl group instead of a methacrylate group, leading to different reactivity and applications.

Uniqueness: Methacryloxymethyltriethoxysilane is unique due to its specific combination of methacrylate and triethoxysilane groups, which provides a balance of reactivity and stability. This makes it particularly suitable for the synthesis of hybrid materials with tailored properties .

Biologische Aktivität

Methacryloxymethyltriethoxysilane (MMS) is a silane compound that has garnered interest in various fields, particularly in biomedical applications due to its unique properties. This article explores the biological activity of MMS, focusing on its interactions with biological systems, potential applications in medical devices, and recent research findings.

Chemical Structure and Properties

MMS is characterized by its methacryloxy functional group, which allows for polymerization and covalent bonding to various substrates. The presence of ethoxysilane groups enhances its compatibility with silicate materials and biological tissues. Its structure can be represented as follows:

1. Biocompatibility

Biocompatibility is a critical factor for materials used in medical applications. Research has shown that MMS-modified surfaces exhibit favorable biocompatibility, which is essential for applications such as coatings for implants and drug delivery systems. Studies indicate that MMS can effectively reduce protein adsorption and cell adhesion rates, which are crucial for minimizing inflammatory responses in vivo .

2. Antibacterial Properties

MMS has been investigated for its antibacterial properties. A study demonstrated that coatings made from MMS significantly inhibited bacterial growth, making it a promising candidate for medical devices that require sterility . The mechanism behind this antibacterial activity may involve the disruption of bacterial cell membranes or interference with metabolic processes.

3. Cellular Interactions

The interactions between MMS and various cell types have been extensively studied. For instance, MMS-modified surfaces have shown reduced adhesion of fibroblasts and endothelial cells, which can be beneficial in preventing unwanted tissue integration around implants . Additionally, the controlled release of bioactive molecules from MMS-based matrices has been explored to enhance tissue regeneration processes.

Case Study 1: Coatings for Implants

A study evaluated the effectiveness of MMS as a coating material for titanium implants. The results indicated that MMS coatings improved osseointegration while simultaneously reducing bacterial colonization compared to uncoated implants. The enhanced performance was attributed to the dual action of promoting bone cell attachment while inhibiting bacterial growth .

Case Study 2: Drug Delivery Systems

MMS has also been utilized in drug delivery systems where its polymerizable nature allows for the formation of hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, providing sustained drug delivery profiles suitable for chronic conditions .

Research Findings

Recent research highlights several key findings regarding the biological activity of MMS:

- Protein Adsorption : MMS-modified surfaces showed a significant reduction in nonspecific protein adsorption compared to traditional materials like polystyrene and glass .

- Bacterial Resistance : In vitro studies demonstrated a marked decrease in biofilm formation on MMS-coated surfaces, suggesting potential applications in long-term implant scenarios .

- Cytotoxicity : Evaluations of cytotoxicity indicated that MMS does not adversely affect cell viability at concentrations used for surface modifications .

Data Tables

| Parameter | MMS Coated Surface | Control Surface |

|---|---|---|

| Protein Adsorption (µg/cm²) | 10 | 50 |

| Bacterial Colonization (CFU) | 100 | 500 |

| Cell Viability (%) | 90 | 85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.